O-Allylhydroxylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 109.55 g/mol. It is characterized by its white to pale yellow crystalline appearance and is soluble in methanol. The compound is known for its potential reactivity due to the presence of both an allyl group and a hydroxylamine functional group, which can engage in various
O-Allylhydroxylamine hydrochloride exhibits biological activities that make it of interest in pharmacological research. It has been studied for its potential as a reagent in various biochemical assays, particularly in the context of metal ion complexation and separation. Furthermore, hydroxylamines are often evaluated for their roles as intermediates in the synthesis of pharmaceuticals and agrochemicals .
The synthesis of O-Allylhydroxylamine hydrochloride typically involves the reaction between allyl chloride and hydroxylamine hydrochloride. This method allows for the introduction of the allyl group onto the hydroxylamine backbone, yielding O-Allylhydroxylamine as a product .
textAllyl Chloride + Hydroxylamine Hydrochloride → O-Allylhydroxylamine Hydrochloride
O-Allylhydroxylamine hydrochloride finds applications in various fields:
O-Allylhydroxylamine hydrochloride shares structural similarities with several other hydroxylamines. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
O-(2-Methylallyl)hydroxylamine hydrochloride | 54149-64-3 | 0.78 |
(E)-O-(3-Chloroallyl)hydroxylamine | 87851-77-2 | 0.78 |
O-(But-3-en-2-yl)hydroxylamine hydrochloride | 71350-16-8 | 0.74 |
O-Ethylhydroxylamine hydrochloride | 3332-29-4 | 0.71 |
O-Butylhydroxylamine hydrochloride | 4490-82-8 | 0.65 |
O-Allylhydroxylamine hydrochloride is unique due to its specific allylic structure, which enhances its reactivity compared to other hydroxylamines. This structural feature enables it to participate in distinct
Irritant